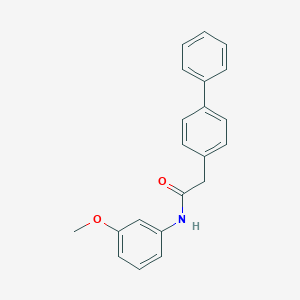![molecular formula C18H19N3OS B269536 2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of benzothienopyrimidinones and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in tumor cell proliferation and survival, leading to the induction of apoptosis. It has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been studied extensively. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent antitumor activity and its ability to modulate the expression of various genes involved in inflammation and oxidative stress. However, the limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, 2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound with promising pharmacological properties. Its potential use in the treatment of cancer and other diseases has been extensively studied, and further research is needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
Synthesemethoden
The synthesis of 2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-mercaptobenzothiazole with 4-dimethylaminobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in scientific research are vast. Studies have shown that this compound exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
|---|---|
Molekularformel |
C18H19N3OS |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H19N3OS/c1-21(2)12-9-7-11(8-10-12)16-19-17(22)15-13-5-3-4-6-14(13)23-18(15)20-16/h7-10H,3-6H2,1-2H3,(H,19,20,22) |
InChI-Schlüssel |
GIYJBJPJHYBXTA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)


![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)



![2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B269477.png)

